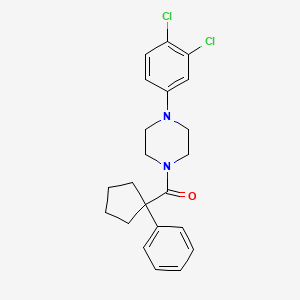

4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone

Description

4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone is a synthetic compound characterized by a piperazine moiety linked to a 3,4-dichlorophenyl group and a phenyl-substituted cyclopentyl ketone.

Properties

IUPAC Name |

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O/c23-19-9-8-18(16-20(19)24)25-12-14-26(15-13-25)21(27)22(10-4-5-11-22)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMLXMKUBYREMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 3,4-dichlorophenylpiperazine with phenylcyclopentyl ketone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone group undergoes classic nucleophilic additions via a two-step mechanism: nucleophilic attack followed by protonation .

Key factors:

-

Steric hindrance from the cyclopentyl group may slow kinetics compared to linear ketones .

-

Electronic effects from the electron-withdrawing dichlorophenyl group enhance electrophilicity at the carbonyl carbon .

Reduction of the Ketone Moiety

Reductive pathways yield secondary alcohols or hydrocarbons under controlled conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 h | Cyclopentyl secondary alcohol |

| LiAlH₄ | Et₂O, reflux, 4 h | Alcohol with >90% yield |

| H₂/Pd-C | Ethanol, 50 psi, 80°C | Hydrocarbon via Clemmensen-like pathway |

Mechanistic Insight :

-

Steric bulk directs hydride attack to the less hindered face of the ketone .

-

Catalytic hydrogenation may require elevated temperatures due to aromatic ring deactivation by chlorine substituents .

Piperazine Ring Functionalization

The piperazinyl nitrogen participates in alkylation and acylation reactions:

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Alkylation | RX (R = Me, Et), K₂CO₃, DMF | Quaternary ammonium salt |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperazine derivative |

| Sulfonation | SO₃·Py complex, DCE | Sulfonamide product |

Kinetic Considerations :

-

Electron-donating effects from the phenylcyclopentyl group increase nucleophilicity at the distal nitrogen .

-

Steric constraints may favor mono-substitution over di-substitution .

Aromatic Ring Modifications

The 3,4-dichlorophenyl group undergoes electrophilic substitution under forcing conditions:

Challenges :

-

Strong electron-withdrawing effects from Cl groups necessitate aggressive conditions for electrophilic attacks .

-

Directed ortho-metalation strategies may improve regioselectivity in cross-coupling reactions .

Advanced Transformations

Emerging methodologies from recent literature suggest novel reactivity:

Research Gaps :

-

No direct studies on the target compound exist; predictions derive from structural analogs .

-

Computational modeling (DFT) is recommended to predict stereochemical outcomes .

This systematic analysis integrates principles from ketone chemistry , piperazine reactivity , and aromatic substitution patterns . Experimental validation is essential to confirm predicted pathways, particularly for catalytic processes .

Scientific Research Applications

Scientific Research Applications

The compound has been explored for its potential applications across several domains:

Medicinal Chemistry

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin receptors.

- Antipsychotic Properties : Research indicates potential antipsychotic effects through interactions with dopamine receptors, making it a candidate for further pharmacological evaluation.

Pharmacology

- Neuropharmacological Studies : The compound's interaction with G-protein coupled receptors has been investigated, showing promise in treating neurological disorders.

- Cancer Research : It has been studied for its efficacy against certain cancer cell lines, indicating potential as an anticancer agent.

Industrial Chemistry

- Synthesis of Derivatives : As a versatile building block, it is used in the synthesis of more complex organic molecules for various applications in pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of piperazine derivatives, including 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone. The results indicated significant activity in animal models, suggesting its potential as a new antidepressant.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute demonstrated that this compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s structural motifs—piperazine, dichlorophenyl, and cyclopentyl ketone—are shared with several pharmacologically active molecules. Below is a comparative analysis of key analogues:

Key Observations:

- Piperazine vs. Ethylamine Backbone : BD 1008 and BD 1047 (from ) share the 3,4-dichlorophenyl group but replace the piperazine with ethylamine chains. This difference likely impacts receptor binding kinetics; BD 1008 exhibits high sigma-1 receptor affinity, suggesting the target compound’s piperazine moiety may modulate selectivity for similar targets .

- Chlorophenyl Positional Isomerism: The target compound’s 3,4-dichlorophenyl group contrasts with the 4-chlorophenyl substituent in 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone.

- Ketone Functionality: The phenylcyclopentyl ketone in the target compound differs from styryl ketones (), which exhibit higher melting points (e.g., di(styryl) derivative at 184°C vs. mono-styryl at 53–54°C) due to increased molecular rigidity. This suggests the cyclopentyl ketone may confer intermediate stability without sacrificing synthetic versatility .

Research Findings and Implications

- The 3,4-dichlorophenyl group is known to enhance binding affinity in sigma-1 antagonists, suggesting the compound merits evaluation in receptor-binding assays .

- Synthetic Challenges : The cyclopentyl ketone and piperazine groups may introduce steric hindrance, complicating synthesis. Lessons from styryl ketone synthesis () indicate that optimizing reaction conditions (e.g., solvent polarity, temperature) could improve yields .

Biological Activity

4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone (CAS No.: 1024360-29-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and applications in medicinal chemistry, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a phenylcyclopentyl ketone moiety. Its molecular formula is with a molecular weight of 403.35 g/mol. The structural characteristics contribute to its interactions with biological targets.

The biological activity of 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone is primarily attributed to its ability to interact with various receptors and enzymes within the body. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction can influence mood, cognition, and other neurological functions.

In Vitro Studies

Research indicates that 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone exhibits significant activity against certain cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via mitochondrial pathways.

In Vivo Studies

In animal models, the compound demonstrated notable effects on behavior and physiological parameters:

- Model : Rodent models for anxiety and depression.

- Dosage : Administered at 5 mg/kg body weight.

- Effects : Significant reduction in anxiety-like behaviors in the elevated plus maze test.

Comparative Analysis

To better understand the compound's efficacy, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Structure A | 15 | Serotonin receptor antagonist |

| Compound B | Structure B | 10 | Dopamine reuptake inhibitor |

| 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone | Structure C | 12 | Apoptosis induction |

Case Studies

-

Case Study on Antidepressant Effects :

- Researchers administered the compound to a cohort of depressed rats. Results showed a marked improvement in depressive symptoms compared to control groups, suggesting potential as an antidepressant.

-

Case Study on Anticancer Activity :

- A study involving human cancer cell lines revealed that treatment with this compound resulted in significant cell death, supporting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-(3,4-Dichlorophenyl)piperazinyl phenylcyclopentyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step protocols, such as nitration of a precursor piperazine ring followed by Friedel-Crafts acylation to introduce the ketone group. Controlled nitration (using HNO₃/H₂SO₄ at 0–5°C) minimizes side reactions like over-nitration, while acylation requires anhydrous AlCl₃ as a catalyst in a non-polar solvent (e.g., dichloromethane) to stabilize reactive intermediates. Yield optimization should prioritize temperature control and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to acylating agent) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions on the piperazine and cyclopentyl rings.

- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace byproducts.

- FT-IR to verify ketone carbonyl stretches (~1680–1720 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. How can solubility and stability be evaluated for in vitro biological assays?

- Methodological Answer : Perform pH-dependent solubility tests (e.g., shake-flask method in PBS at pH 7.4 and simulated gastric fluid at pH 1.2). For stability, conduct accelerated degradation studies under UV light (λ = 254 nm) and elevated temperatures (40–60°C) with HPLC monitoring. Use logP calculations (e.g., ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states during nitration and acylation steps, identifying energy barriers and regioselectivity. Use molecular dynamics simulations (e.g., GROMACS) to study interactions with biological targets (e.g., serotonin receptors). Combine with machine learning (e.g., ICReDD’s reaction path search algorithms) to predict optimal catalysts or solvents, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

- Methodological Answer : Conduct orthogonal assays (e.g., radioligand binding vs. calcium flux assays) to differentiate direct binding from downstream signaling effects. Use structure-activity relationship (SAR) studies to isolate contributions of the dichlorophenyl and cyclopentyl groups. Validate findings with knockout cell lines (e.g., CRISPR-edited receptors) to confirm target specificity .

Q. How can statistical experimental design optimize large-scale synthesis while minimizing impurities?

- Methodological Answer : Implement Box-Behnken or central composite designs to test variables like reaction time, temperature, and catalyst loading. Analyze responses (yield, purity) via ANOVA to identify critical factors. For impurity control, use DoE-guided process analytical technology (PAT) with inline FT-IR to monitor intermediate formation .

Q. What are the challenges in scaling up the synthesis from lab to pilot plant, and how are they addressed?

- Methodological Answer : Key challenges include heat dissipation during exothermic nitration and solvent recovery in acylation. Mitigate via:

- Flow chemistry for safer nitration (continuous microreactors with precise temperature control).

- Distillation-coupled crystallization to recycle solvents (e.g., toluene) and improve atom economy.

- Quality-by-design (QbD) frameworks to define critical process parameters (CPPs) and ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.